2-(2-chlorophenyl)-3-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]quinazolin-4-one
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Overview
Description
2-(2-chlorophenyl)-3-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 2-chlorophenyl group and a 3-ethoxy-2-hydroxyphenylmethylideneamino group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-3-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Substitution with 2-Chlorophenyl Group:
Formation of the Schiff Base: The final step involves the condensation of the quinazolinone derivative with 3-ethoxy-2-hydroxybenzaldehyde to form the Schiff base, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-3-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the Schiff base to the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated aromatic compounds, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Aminoquinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that the compound may have anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-3-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-3-[(E)-(3-methoxy-2-hydroxyphenyl)methylideneamino]quinazolin-4-one
- 2-(2-chlorophenyl)-3-[(E)-(3-ethoxy-2-methoxyphenyl)methylideneamino]quinazolin-4-one
- 2-(2-chlorophenyl)-3-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]pyrimidin-4-one
Uniqueness
The uniqueness of 2-(2-chlorophenyl)-3-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]quinazolin-4-one lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities. The presence of the 2-chlorophenyl group and the Schiff base linkage contributes to its potential as a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C23H18ClN3O3 |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-3-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C23H18ClN3O3/c1-2-30-20-13-7-8-15(21(20)28)14-25-27-22(16-9-3-5-11-18(16)24)26-19-12-6-4-10-17(19)23(27)29/h3-14,28H,2H2,1H3/b25-14+ |
InChI Key |
DMEZDUZTJMMDKT-AFUMVMLFSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4Cl |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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